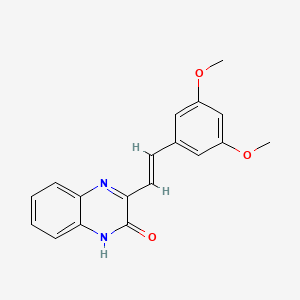

![molecular formula C8H10O B2644432 Bicyclo[3.2.1]oct-2-en-8-one CAS No. 17344-66-0](/img/structure/B2644432.png)

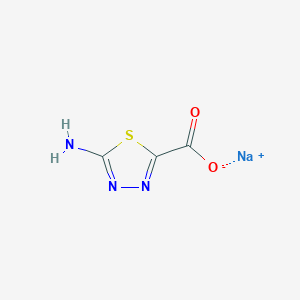

Bicyclo[3.2.1]oct-2-en-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.1]oct-2-en-8-one is a chemical compound with the molecular formula C8H12 . It is also known by other names such as Bicyclo (3.2.1)-2-octene .

Synthesis Analysis

The synthesis of this compound involves several key steps. One approach is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3-one intermediate . Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The synthesis can also involve a ring-closing metathesis to form the C-ring as well as the application of a ruthenium-catalyzed enyne cycloisomerization .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1D and 2D NMR and HR-MS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, cyano or trifluoromethyl substituents in the 3-position of phenol markedly promote the 2,-photocycloaddition of cyclopentene . The cyanophenol yields both 2- and 4-cyanobicyclo [3.2.1] oct-2-en-8-ones 13 and 15 with little selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. The compound has a molecular weight of 108.1809 . More detailed properties can be found in databases like ChemSpider .Scientific Research Applications

Synthesis and Chemical Reactions

- Bicyclo[3.2.1]oct-2-en-8-one is used in various chemical synthesis processes. For instance, it serves as a solvent in producing other chemical compounds like bicyclo[3.2.1]octan-3-one through processes like hydrolysis and reduction (Jefford et al., 2003).

- It can assume different conformations, such as classical or foiled carbene, leading to various chemical reactions and the formation of diverse products. These reactions have been explored through photochemical and thermal decomposition, demonstrating its versatility in synthetic chemistry (Brinker et al., 2012).

Catalysis

- Gold-catalyzed reactions involving this compound have been researched for the synthesis of complex molecules. This includes the Au(I)-catalyzed cycloisomerization of allenene-acetal functionality, showcasing the compound's role in novel catalytic processes (Bhunia & Liu, 2008).

Material Science and Polymer Chemistry

- In material science, this compound derivatives are used in the synthesis of polymers. For example, Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a related compound, is utilized in the production of gradient copolymers with cyclohexene, indicating its potential in advanced polymer chemistry (Boadi & Sampson, 2021).

Natural Product Synthesis and Drug Development

- This compound is integral in the synthesis of natural products and potential drug compounds. It serves as a building block in creating structures with significant biological activity, like the synthesis of ent-kauranoids, showcasing its importance in medicinal chemistry (Zhu et al., 2015).

Properties

IUPAC Name |

bicyclo[3.2.1]oct-2-en-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDBDTYYKFOVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic routes to Bicyclo[3.2.1]oct-2-en-8-one?

A1: Several synthetic pathways have been explored for the production of this compound. One prominent route involves the utilization of transition metal complexes, specifically carbonyliron complexes, as intermediates. [, ] This method, pioneered by Edward R. Birnbaum, utilizes readily available starting materials like cycloheptatriene and cyclooctatetraene, which upon complexation with iron carbonyl species and subsequent chemical transformations, yield the desired this compound. Another interesting synthesis route involves the meta-photocycloaddition of cyclopentene to phenols. [] Depending on the substituent on the phenol ring, this reaction can yield Bicyclo[3.2.1]oct-2-en-8-ones or 1-hydroxydihydrosemibullvalenes, highlighting the impact of substituents on reaction outcomes.

Q2: Can you elaborate on the role of Manganese(III) in the synthesis of this compound derivatives?

A2: Manganese(III)-based oxidative free-radical cyclization offers a versatile approach for synthesizing this compound derivatives. [] This method utilizes Mn(III) salts, like Mn(OAc)₃, as oxidants to generate radical intermediates from unsaturated ketones. For instance, treating cyclopentanone with Mn(OAc)₃ and a copper catalyst leads to the formation of Bicyclo[3.2.1]oct-3-en-8-one and this compound. This approach proves particularly useful for synthesizing bridged bicyclic ketones, showcasing the potential of Mn(III)-mediated reactions in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

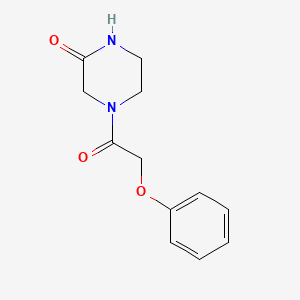

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)

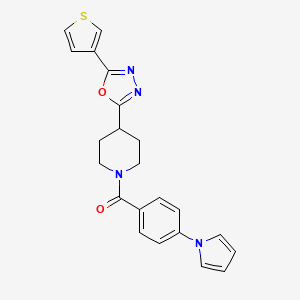

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)

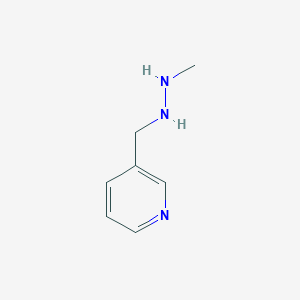

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)